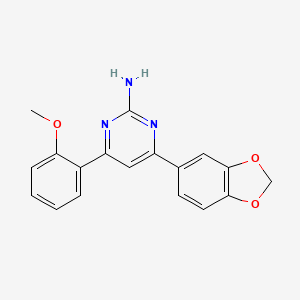
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4M6TPA, is a novel synthetic organic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. It is a small molecule that has a unique structure comprising of a pyrimidine ring, a thiophene ring, and a methylphenyl group. 4M6TPA has a variety of uses in laboratory experiments and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a model compound for studying the mechanism of action of various drugs and for elucidating the structure-activity relationships of small molecules. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used for the synthesis of other compounds and for the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine binds to certain receptors or enzymes in the body, resulting in a cascade of biochemical reactions that can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are not fully understood. However, studies have shown that 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can bind to certain enzymes and receptors in the body, resulting in the activation or inhibition of various metabolic pathways. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an ideal compound for use in laboratory experiments. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in the fields of chemistry, biology, and medicine. However, the exact mechanism of action and biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
In the future, further research is needed to better understand the mechanism of action and biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. In addition, further research is needed to explore the potential therapeutic applications of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to explore the potential synthetic applications of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, such as its use in the synthesis of other compounds.
Métodos De Síntesis
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized from commercially available starting materials. The synthesis method involves the condensation of 3-methylphenylacetic acid with thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. The reaction is carried out in an inert atmosphere, such as nitrogen gas, at a temperature of 70-80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration and washed with ethyl acetate.
Propiedades
IUPAC Name |
4-(3-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGNGSGISCFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)









![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)
